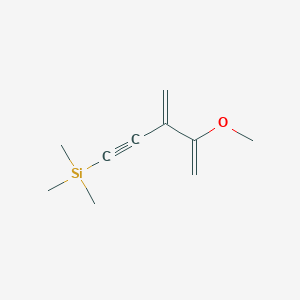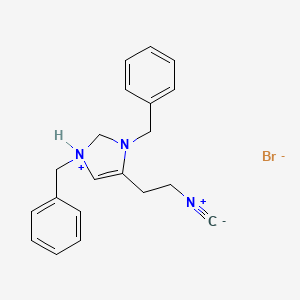![molecular formula C20H19N3O B14388568 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine CAS No. 89574-62-9](/img/structure/B14388568.png)
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-B]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring substituted with a butoxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-butoxynaphthalene-2-carbaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-B]pyridine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions
Eigenschaften
CAS-Nummer |
89574-62-9 |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(3-butoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H19N3O/c1-2-3-11-24-18-13-15-8-5-4-7-14(15)12-16(18)19-22-17-9-6-10-21-20(17)23-19/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
AWOMYKLLWGBFAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)
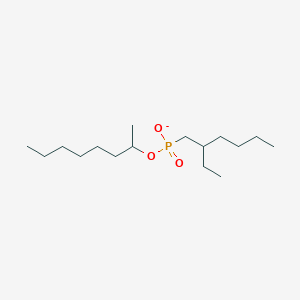

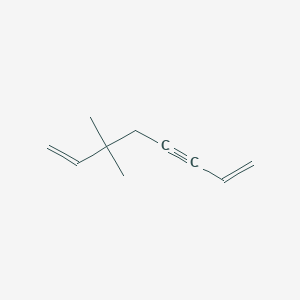
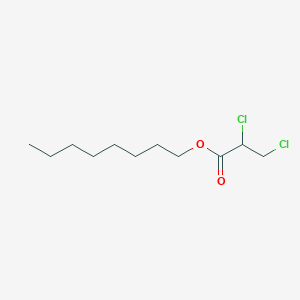
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
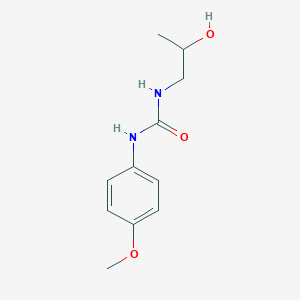
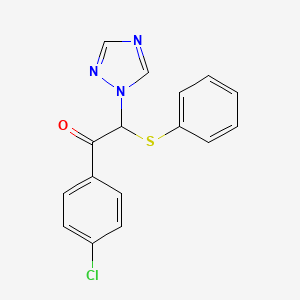

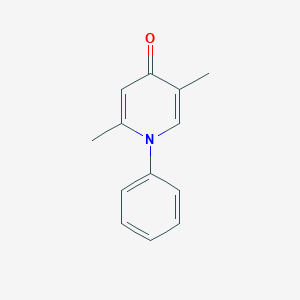
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
